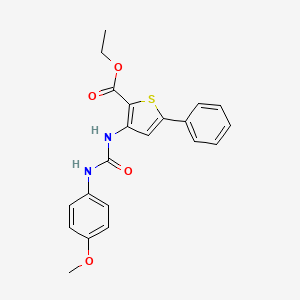

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl carbamoylamino group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the phenyl and methoxyphenyl carbamoylamino groups. The final step usually involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound’s unique properties make it useful in the development of materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate

- Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Biological Activity

Ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate is a compound belonging to the class of substituted ureidothiophenes, which have garnered attention for their potential biological activities, particularly as inhibitors of energy-coupling factor (ECF) transporters. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, a ureido group, and an ethyl carboxylate moiety. The synthesis typically involves multiple steps starting from commercially available precursors. A common synthetic route includes:

- Formation of Thiophene Core : Utilizing Vilsmeier-Haack reaction to create β-chloro-cinnamonitrile.

- Cyclization : Reacting with methylthioglycolate to form the thiophene derivative.

- Ureido Formation : Introducing the ureido group through reaction with appropriate amines.

This multi-step synthesis allows for the incorporation of various substituents, enabling structure-activity relationship (SAR) studies that are crucial for optimizing biological activity.

Antibacterial Properties

Recent studies have shown that compounds from the ureidothiophene class exhibit significant antibacterial activity against Gram-positive pathogens. Specifically, this compound has demonstrated potent inhibition against penicillin-resistant strains of Streptococcus pneumoniae at concentrations as low as 0.5 μM, indicating its potential as a novel antibacterial agent .

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting ECF transporters involved in folate uptake. This inhibition disrupts essential metabolic pathways in bacteria, leading to reduced growth and viability . The selectivity for ECF transporters also suggests a lower likelihood of cross-resistance with existing antibiotics.

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate how modifications to the compound's structure influence its biological activity. Key findings include:

- Substituent Variations : Altering the phenyl groups or modifying the ureido linkage significantly impacted the potency against bacterial strains.

- Cytotoxicity Assessments : The most active derivatives exhibited mild cytotoxicity in human cell lines, suggesting a favorable therapeutic index .

Clinical Relevance

In vitro studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively without severe cytotoxic effects on human cells. This positions this compound as a promising candidate for further development in clinical settings .

Data Table: Biological Activity Overview

| Activity Type | Target Organism | IC50 (μM) | Notes |

|---|---|---|---|

| Antibacterial | Streptococcus pneumoniae | 0.5 | Effective against penicillin-resistant strains |

| Cytotoxicity | Human cell lines | >10 | Mild cytotoxic effects observed |

Properties

IUPAC Name |

ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-3-27-20(24)19-17(13-18(28-19)14-7-5-4-6-8-14)23-21(25)22-15-9-11-16(26-2)12-10-15/h4-13H,3H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWOCJUTQVWHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.